Chloropentamethyldisilane

Catalog No.
S1503246
CAS No.
1560-28-7
M.F
C5H15ClSi2
M. Wt
166.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropentamethyldisilane

CAS Number

1560-28-7

Product Name

Chloropentamethyldisilane

IUPAC Name

chloro-dimethyl-trimethylsilylsilane

Molecular Formula

C5H15ClSi2

Molecular Weight

166.79 g/mol

InChI

InChI=1S/C5H15ClSi2/c1-7(2,3)8(4,5)6/h1-5H3

InChI Key

GJCAUTWJWBFMFU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[Si](C)(C)Cl

Canonical SMILES

C[Si](C)(C)[Si](C)(C)Cl

Chloropentamethyldisilane, with the chemical formula C5H15ClSi2C_5H_{15}ClSi_2 and CAS number 1560-28-7, is a silane compound characterized by its unique structure, which consists of a disilane core with five methyl groups and one chlorine substituent. This compound is notable for its high volatility and reactivity, making it a significant intermediate in various chemical processes. Chloropentamethyldisilane is typically available in high purity and can be found in submicron and nanopowder forms, which are essential for specialized applications in material science and nanotechnology .

Precursor for Silyl Radicals in Photopolymerization:

  • Chloropentamethyldisilane can be used as a precursor for silyl radicals, which are reactive species containing silicon atoms.
  • Research has shown that these radicals can initiate the process of free radical photopolymerization, a technique used to create polymers using light [].
  • In this application, chloropentamethyldisilane is used as a source of silyl radicals, which can then react with other molecules to initiate the polymerization reaction.

Synthesis of Organosilicon Compounds:

  • Chloropentamethyldisilane can be used as a building block in the synthesis of various organosilicon compounds, which are molecules containing silicon bonded to carbon atoms.
  • Studies have explored its use in the preparation of specific organosilicon compounds, such as 2-(pentamethyldisilanyloxymethyl)phenylpentamethyldisilane [].
  • This research contributes to the development of new organosilicon materials with potential applications in various fields, including electronics and medicine.
Due to its reactive chlorine atom. It can undergo hydrolysis, leading to the formation of silanol compounds when exposed to moisture. This reaction is particularly vigorous and can release hydrogen chloride gas, indicating the need for careful handling due to its flammability and potential for burns . Additionally, it can engage in photoinduced rearrangement reactions, which can yield various siloxane products depending on the reaction conditions .

Chloropentamethyldisilane can be synthesized through several methods, including:

  • Direct Chlorination: This method involves the chlorination of pentamethyldisilane using chlorine gas under controlled conditions.
  • Rearrangement Reactions: As mentioned earlier, chloropentamethyldisilane can also be produced via rearrangement reactions involving other silanes or oligosilanes.
  • Grignard Reactions: These involve the reaction of magnesium with organochlorosilanes to form chloropentamethyldisilane as a product.

These synthesis methods allow for the production of chloropentamethyldisilane with varying degrees of purity and yield based on the specific conditions employed .

Chloropentamethyldisilane finds applications across various fields:

  • Material Science: It is used as a precursor for silicon-based materials and coatings.
  • Nanotechnology: Its ability to form siloxane networks makes it valuable in producing nanostructured materials.
  • Organic Synthesis: The compound serves as an important reagent in synthesizing other organosilicon compounds.

Due to its unique properties, chloropentamethyldisilane is crucial in developing advanced materials with tailored functionalities .

Research on interaction studies involving chloropentamethyldisilane primarily focuses on its reactivity with water and other nucleophiles. The hydrolysis reaction leads to the formation of silanol groups, which can further polymerize or react with other silanes to form complex siloxane networks. Understanding these interactions is essential for optimizing its use in material applications and ensuring safety during handling .

Chloropentamethyldisilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
TrimethylsilaneC3H12SiC_3H_{12}SiSimple silane, less complex than chloropentamethyldisilane.
DimethylchlorosilaneC2H6ClSiC_2H_6ClSiContains chlorine but fewer methyl groups; more reactive.
HexamethyldisilazaneC6H18N2Si2C_6H_{18}N_2Si_2Contains nitrogen; used in different applications like coatings.
OctamethylcyclotetrasiloxaneC8H24O4Si4C_{8}H_{24}O_{4}Si_{4}Cyclic structure; used primarily in lubricants and coatings.

Chloropentamethyldisilane's unique combination of five methyl groups and one chlorine atom distinguishes it from these similar compounds, influencing its reactivity and application potential significantly .

Industrial Production Routes

Industrial synthesis of chloropentamethyldisilane primarily relies on Wurtz-type coupling reactions, adapted from methods used for analogous disilanes like hexamethyldisilane [4]. In this process, chlorosilane precursors undergo reductive coupling in the presence of alkali metals. For example, the reaction of chloropentamethyldisilane precursors with potassium graphite at elevated temperatures facilitates the formation of Si–Si bonds:

$$
2 \, \text{Me}3\text{SiCl} + 2 \, \text{K} \rightarrow \text{Me}3\text{Si–SiMe}_3 + 2 \, \text{KCl}
$$

Scaled-up production optimizes parameters such as temperature (120–150°C), solvent selection (typically tetrahydrofuran or diethyl ether), and stoichiometric ratios to maximize yield [4]. Industrial reactors employ inert atmospheres to prevent oxidation and ensure product stability.

Key Industrial Challenges:

  • Purity Control: Residual alkali metals and byproducts necessitate rigorous purification steps, including fractional distillation [2].
  • Safety Protocols: Handling reactive metals and chlorinated intermediates requires specialized equipment to mitigate explosion risks [4].

Laboratory-Scale Synthesis Approaches

Laboratory synthesis of chloropentamethyldisilane emphasizes precision and scalability. Smaller-scale adaptations of the Wurtz reaction utilize sodium or potassium dispersed in mineral oil, enabling controlled Si–Si bond formation [4]. Recent innovations include electroreductive methods, which avoid stoichiometric metal reductants. For instance, electrochemical cells with graphite cathodes and sacrificial magnesium anodes facilitate the coupling of chlorosilanes under mild conditions (room temperature, ambient pressure) [5] [6].

Example Reaction Setup:

ComponentSpecification
ElectrolyteTetrabutylammonium perchlorate (0.1 M)
SolventTetrahydrofuran
ElectrodesGraphite (cathode), Magnesium (anode)
SubstrateChloropentamethyldisilane precursors

This method achieves yields exceeding 65% for cross-coupled disilanes while minimizing metal waste [5].

Direct Process Derivatives

The Rochow-Müller (direct) process, which synthesizes chlorosilanes from silicon and methyl chloride, indirectly supports chloropentamethyldisilane production. While not explicitly detailed in the literature, analogous pathways suggest that methylchlorosilane intermediates could undergo further chlorination and coupling to yield pentamethyl derivatives. For example, dichlorotetramethyldisilane—a potential precursor—may form via controlled chlorination of tetramethyldisilane [5].

Electrochemical Synthesis Strategies

Electroreductive Cross-Electrophile Coupling

Electroreductive cross-coupling enables the synthesis of heterodisilanes with high selectivity. By applying a reducing potential (-2.5 V vs. SCE), chloropentamethyldisilane precursors undergo a two-electron reduction to form silyl anions, which subsequently react with electrophilic partners [5] [6]. This method avoids homocoupling by leveraging steric and electronic differences between chlorosilanes.

Case Study:
Coupling chlorodimethylphenylsilane with chlorodimethylsilane in a THF-based electrolyte yields heterodisilanes with a 13:1 selectivity over homodimers [5].

Electrochemical-Chemical-Electrochemical (ECE) Sequences

The ECE mechanism involves sequential reduction, chemical reaction, and further electrochemical steps. For chloropentamethyldisilane synthesis, this approach proceeds as follows:

  • Reduction: Chlorosilane → Silyl radical → Silyl anion.
  • Chemical Step: Nucleophilic substitution with a second chlorosilane.
  • Electrochemical Step: Regeneration of the active electrode surface.

This pathway is particularly effective for synthesizing cyclic oligosilanes, such as dodecamethylcyclohexasilane, in yields up to 38% [5].

Catalyst Systems for Electrochemical Synthesis

Catalyst selection critically influences reaction efficiency and selectivity. Nickel and molybdenum electrodes outperform graphite in cross-coupling reactions, achieving yields of 68–70% with >20:1 selectivity [5].

Electrode MaterialYield (%)Selectivity (Hetero:Homodimer)
Graphite6513:1
Nickel7020:1
Molybdenum6822:1

Hybrid catalysts, such as tetrabutylammonium tetraphenylborate, further enhance conductivity and stabilize reactive intermediates [5].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.5%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1560-28-7

General Manufacturing Information

Disilane, 1-chloro-1,1,2,2,2-pentamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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